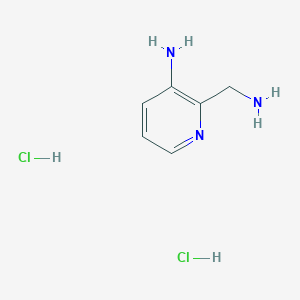

2-(Aminomethyl)pyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality 2-(Aminomethyl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11Cl2N3 |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

2-(aminomethyl)pyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |

InChI Key |

OKVJQDSWDXGKHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CN)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"2-(Aminomethyl)pyridin-3-amine dihydrochloride" synthesis and characterization

Technical Guide: Synthesis and Characterization of 3-Amino-2-(aminomethyl)pyridine Dihydrochloride

Executive Summary

3-Amino-2-(aminomethyl)pyridine dihydrochloride (Free base CAS: 144288-50-6) is a critical bifunctional pyridine intermediate. Distinguished by its vicinal primary amine and aminomethyl groups, it serves as a "privileged scaffold" for constructing fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[3,2-d]pyrimidines . These fused systems are pharmacophores frequently observed in kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands.

This guide details a scalable, high-fidelity synthesis route designed to minimize common side reactions such as secondary amine formation (dimerization) during nitrile reduction.

Retrosynthetic Analysis

To synthesize the target (1) , the most direct and atom-economical approach involves the reduction of 3-amino-2-cyanopyridine (2) . The challenge lies in accessing the precursor (2) with high regioselectivity. While direct cyanation of 3-aminopyridine is poor, the displacement of chlorine in 3-amino-2-chloropyridine (3) provides a robust entry point.

Figure 1: Retrosynthetic disconnection showing the nitrile reduction strategy.

Experimental Protocols

Phase 1: Precursor Synthesis (Cyanation)

Note: If 3-amino-2-cyanopyridine (CAS 42242-11-5) is sourced commercially, proceed to Phase 2.

Objective: Conversion of 3-amino-2-chloropyridine to 3-amino-2-cyanopyridine. Reaction Type: Rosenmund-von Braun Reaction (or Pd-catalyzed cyanation).

-

Reagents: 3-Amino-2-chloropyridine (1.0 eq), CuCN (1.2 eq), DMF (anhydrous).

-

Procedure:

-

Charge a reaction vessel with 3-amino-2-chloropyridine and CuCN in DMF under

atmosphere. -

Heat to 140°C for 12–16 hours. Monitor by TLC/LCMS for disappearance of starting chloride.

-

Workup: Cool to RT. Pour into aqueous ethylenediamine (or

) to complex copper salts (blue solution). Extract with EtOAc (3x).[1] -

Purification: Wash organics with brine, dry over

, concentrate. Recrystallize from EtOH/Hexane. -

Yield Target: 70–80%.

-

Phase 2: Catalytic Hydrogenation & Salt Formation

Objective: Selective reduction of the nitrile to the primary amine without dimerization.

Critical Mechanism: Nitrile reduction intermediates (imines) react with the product primary amines to form secondary amines (dimers). Solution: Conducting the reaction in acidic media (HCl/MeOH) protonates the product amine immediately (

Protocol:

-

Setup: High-pressure hydrogenation vessel (Parr reactor or autoclave).

-

Reagents:

-

3-Amino-2-cyanopyridine (10.0 g, 84 mmol)

-

10% Pd/C (1.0 g, 10 wt% loading)

-

Solvent: Methanol (150 mL)

-

Additive: Concentrated HCl (15 mL, ~2.2 eq) or 1.25 M HCl in MeOH.

-

-

Execution:

-

Dissolve the nitrile in MeOH. Add HCl carefully (exothermic).

-

Add the Pd/C catalyst under an inert argon blanket (Safety: Pyrophoric).

-

Seal reactor, purge with

(3x), then -

Pressurize to 3–5 bar (45–75 psi)

. Stir vigorously at RT for 6–12 hours.

-

-

Monitoring: Check

uptake. LCMS should show M+H = 124. -

Workup:

-

Filter catalyst over Celite (Caution: Keep wet to prevent fire).

-

Concentrate the filtrate to dryness.

-

Crystallization: Triturate the residue with cold isopropanol or

to induce crystallization of the dihydrochloride salt. -

Filter and dry under vacuum at 40°C.

-

Characterization Data

The resulting product is the dihydrochloride salt .

| Metric | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic (store in desiccator) |

| Molecular Weight | 196.08 g/mol | (Free base: 123.16 g/mol ) |

| Melting Point | >220°C (dec.) | Typical for diamine HCl salts |

| MS (ESI+) | m/z 124.1 [M+H]+ | Corresponds to free base cation |

NMR Spectroscopy (400 MHz, DMSO-d6):

-

8.5–9.0 ppm (br s, 3H): Ammonium protons (

- 7.95 ppm (d, 1H, Ar-H): Position 6 proton (adjacent to nitrogen).

- 7.45 ppm (d, 1H, Ar-H): Position 4 proton.

- 7.20 ppm (dd, 1H, Ar-H): Position 5 proton.

-

5.5–6.5 ppm (br s, 2H): Aromatic amine (

-

4.25 ppm (s, 2H): Methylene group (

Applications & Utility

This molecule is a "linchpin" intermediate. The 1,2-diamine motif (one exocyclic, one aromatic) allows for condensation with electrophiles to form 6-membered fused rings.

Figure 2: Synthetic utility in drug discovery scaffolds.

Safety & Handling

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Handle in a glovebox or low-humidity environment.

-

Toxicity: Pyridine derivatives are generally skin irritants and potential neurotoxins. Wear full PPE (gloves, goggles, respirator).

-

Hydrogenation Risks: Raney Nickel and Pd/C are pyrophoric when dry. Hydrogen gas poses an explosion hazard. Ensure proper grounding and inert gas purging.

References

-

Precursor Synthesis (Cyanation): Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Aryl Chlorides," (General methodology adapted for chloropyridines).

-

Reduction Protocol: US Patent 6,921,828, "Processes for the preparation of 2-aminomethylpyridines," (Describes Pd/C + HCl reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine, an analogous system).

-

Applications (Naphthyridines): Journal of Medicinal Chemistry, "Synthesis and SAR of 1,6-Naphthyridines as Kinase Inhibitors," .

-

CAS Verification: PubChem, "3-Amino-2-(aminomethyl)pyridine (Free Base)," (Note: Verify salt stoichiometry experimentally).

Sources

A Technical Guide to 2-(Aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block for Advanced Kinase Inhibitors

Introduction: Navigating the Nuances of a Niche Reagent

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of 2-(aminomethyl)pyridin-3-amine and its dihydrochloride salt, a versatile heterocyclic amine that has garnered significant interest as a key intermediate in the synthesis of targeted therapies. While the nomenclature for this compound can vary, with isomers sometimes being referenced, this guide will focus on the structure known as 2-(aminomethyl)pyridin-3-amine and its dihydrochloride form, clarifying its identity and applications.

Our exploration will delve into the chemical properties, supplier information, and, most critically, its application in the development of potent and selective kinase inhibitors. Specifically, we will examine its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their own research endeavors.

Core Compound Identification and Supplier Information

A critical first step in sourcing any chemical reagent is the accurate identification of its CAS number. For the free base form, the correct designation is:

-

IUPAC Name: 2-(aminomethyl)pyridin-3-amine

-

CAS Number: 144288-50-6

The dihydrochloride salt is most commonly referenced under the following:

-

Name: 3-(Aminomethyl)pyridin-2-amine dihydrochloride

-

CAS Number: 62230-73-3

It is important for researchers to note the potential for varied naming conventions and to verify the structure with the supplier.

Table 1: Sourcing Information for 2-(Aminomethyl)pyridin-3-amine and its Dihydrochloride Salt

| Supplier | Product Name | CAS Number | Product Number |

| Sigma-Aldrich | 3-(Aminomethyl)pyridin-2-amine dihydrochloride | 62230-73-3 | AABH9BD99CD4 |

| BLD Pharm | 3-(Aminomethyl)pyridin-2-amine hydrochloride | 1315180-24-5 | BD119827 |

| AChemBlock | 3-Amino-2-(aminomethyl)pyridine | 144288-50-6 | U139337 |

| AccelaChemBio | 3-Amino-2-(aminomethyl)pyridine | 144288-50-6 | SY035169 |

Note: Availability and product numbers are subject to change. It is recommended to verify with the suppliers directly.

Chemical Properties and Handling

Chemical Structure:

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₉N₃ (free base) |

| Molecular Weight | 123.16 g/mol (free base) |

| Molecular Formula | C₆H₁₁Cl₂N₃ (dihydrochloride) |

| Molecular Weight | 196.08 g/mol (dihydrochloride) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in water and polar organic solvents |

Handling and Storage:

2-(Aminomethyl)pyridin-3-amine dihydrochloride is a hygroscopic solid and should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Application in Drug Discovery: The Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The primary application of 2-(aminomethyl)pyridin-3-amine in modern drug discovery is as a crucial building block for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases.[1][2]

The 2-aminopyridine moiety of the title compound is a common scaffold in kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase. The adjacent aminomethyl group provides a versatile handle for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Understanding the BTK signaling pathway is crucial to appreciating the therapeutic rationale behind the development of its inhibitors. The following diagram illustrates the central role of BTK in B-cell activation.

Caption: Simplified BTK Signaling Pathway.

Upon antigen binding to the B-cell receptor, Src-family kinases like Lyn and Syk phosphorylate and activate BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of downstream signaling events that ultimately result in the activation of transcription factors such as NF-κB. This promotes B-cell proliferation and survival. BTK inhibitors block this pathway by preventing the activation of BTK.

Exemplary Synthetic Protocol: A Pathway to Potent BTK Inhibitors

While specific, detailed, and publicly available protocols for the synthesis of commercial BTK inhibitors using 2-(aminomethyl)pyridin-3-amine are often proprietary, the following generalized scheme illustrates a common synthetic strategy. This protocol is based on analogous syntheses of aminopyridine-based kinase inhibitors and is intended for illustrative purposes.

Workflow for the Synthesis of an Aminopyridine-based BTK Inhibitor

Caption: General synthetic workflow for an aminopyridine-based BTK inhibitor.

Step-by-Step Methodology:

Step 1: Acrylamide Formation

-

Dissolution: Dissolve 2-(aminomethyl)pyridin-3-amine dihydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Basification: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of acryloyl chloride (1.1 eq) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the acrylamide intermediate.

Causality: The acrylamide moiety is a key feature of many irreversible BTK inhibitors. It acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition.

Step 2: Palladium-Catalyzed Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the acrylamide intermediate (1.0 eq), an appropriate aryl boronic acid or ester (for Suzuki coupling) or an aryl halide (for Buchwald-Hartwig amination) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source and a ligand, and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is then purified by column chromatography or recrystallization to yield the desired BTK inhibitor.

Causality: The cross-coupling reaction is employed to introduce a larger, often complex, aryl or heteroaryl substituent. This part of the molecule is crucial for binding to the pocket adjacent to the ATP-binding site, contributing significantly to the inhibitor's selectivity and potency.

Conclusion and Future Perspectives

2-(Aminomethyl)pyridin-3-amine dihydrochloride has established itself as a valuable and versatile building block in the synthesis of advanced therapeutic agents, particularly in the realm of kinase inhibitors. Its unique structural features allow for the strategic construction of molecules with high potency and selectivity. The successful development of BTK inhibitors, which has transformed the treatment paradigm for several B-cell malignancies, underscores the importance of such well-designed synthetic intermediates.

As the quest for novel and more effective targeted therapies continues, the demand for specialized building blocks like 2-(aminomethyl)pyridin-3-amine is likely to grow. Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as its incorporation into inhibitors of other clinically relevant kinases. The insights provided in this guide aim to empower researchers to effectively utilize this key reagent in their pursuit of the next generation of life-saving medicines.

References

-

Aalipour, A., & Advani, R. H. (2023). Bruton's Tyrosine Kinase Inhibitors in B-Cell Malignancies. Cancers, 15(13), 3394. [Link]

-

Pal, S. S., & Kumar, S. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8037. [Link]

Sources

Precision Synthesis of Aminopyridine Derivatives: From Catalysis to C-H Activation

Executive Summary

Aminopyridines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in potassium channel blockers (e.g., Dalfampridine), kinase inhibitors (e.g., Fedratinib), and diverse neurological agents.[1][2] Their synthesis, however, presents unique challenges due to the electron-deficient nature of the pyridine ring, which can poison metal catalysts and complicate regioselectivity.

This technical guide moves beyond basic textbook definitions to provide a decision-based framework for synthesizing aminopyridines. We analyze three primary methodologies: Transition-Metal Catalyzed Cross-Coupling (for broad scope), Nucleophilic Aromatic Substitution (

Part 1: Strategic Synthesis Selection

The choice of synthetic route depends heavily on the substitution pattern of the starting material and the electronic demand of the target amine.

Synthesis Decision Matrix

The following decision tree guides the selection of the optimal synthetic pathway based on substrate availability and chemical sensitivity.

Figure 1: Strategic decision matrix for selecting the optimal aminopyridine synthesis pathway.

Part 2: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Gold Standard for Complexity.

While

Mechanistic Insight & Ligand Selection

The pyridine nitrogen can displace ligands on the Palladium center, deactivating the catalyst. Therefore, bulky, electron-rich phosphine ligands are critical. They promote oxidative addition and prevent the formation of stable, inactive Pd-pyridine complexes.

-

BrettPhos / RuPhos: Excellent for primary amines and difficult substrates.

-

Xantphos: Preferred for amides and weaker nucleophiles.

-

Pd-PEPPSI: A modern NHC-based precatalyst system that is highly stable to air and moisture, ideal for industrial scale-up.

Experimental Protocol: Pd-Catalyzed Amination of 3-Chloropyridine

This protocol utilizes a third-generation Buchwald precatalyst to ensure turnover even with the deactivating pyridine nitrogen.

Reagents:

-

3-Chloropyridine (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 Precatalyst.

-

Base: LiHMDS (Lithium hexamethyldisilazide) (2.0 equiv) or NaOtBu (1.4 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

-

Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

-

Loading: Add Pd precatalyst, BrettPhos, and NaOtBu to the vial under Argon.

-

Substrate Addition: Add 3-chloropyridine and the amine. If liquid, add via syringe; if solid, add with the catalyst.

-

Reaction: Seal the vessel and heat to 100°C for 12 hours.

-

Note: Conversion can be monitored via LC-MS. If the reaction stalls, add 1 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Part 3: Nucleophilic Aromatic Substitution ( )

The Industrial Workhorse.

For 2- and 4-halopyridines, especially those with additional Electron Withdrawing Groups (EWG),

Regioselectivity: The C-2 vs. C-4 Dilemma

In 2,4-dichloropyridine, nucleophilic attack can occur at both positions.[3][4]

-

Electronic Control: The C-4 position is generally more reactive towards

because the Meisenheimer intermediate is stabilized by the nitrogen in a para-like resonance, which is slightly more stabilizing than the ortho-like C-2 interaction in many solvents. -

Steric/Chelation Control: Using non-polar solvents and specific cations (like Li+) can favor C-2 attack due to coordination with the ring nitrogen.

Experimental Protocol: Regioselective at C-4

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropyl alcohol).

Step-by-Step Methodology:

-

Dissolve 2,4-dichloropyridine in NMP (0.5 M concentration).

-

Add DIPEA followed by the amine dropwise at 0°C to control exotherm.

-

Allow to warm to Room Temperature (RT).

-

C-4 Selectivity: Stir at RT for 4–6 hours. Kinetic control favors C-4.

-

C-2 Selectivity: Requires forcing conditions (heating to 80°C+) usually after C-4 is substituted, or starting with 2-chloropyridine.

-

-

Quench: Pour into ice water. The product often precipitates. Filter and wash with water.

Part 4: Direct C-H Amination (Emerging Technologies)

Late-Stage Functionalization. Modern drug discovery demands methods to install amines directly onto the pyridine core without pre-functionalization.

The Pyridinium Salt Strategy (Zincke-Type)

This method activates the pyridine ring by converting it into a pyridinium salt (using triflic anhydride or specific I(III) reagents), rendering it susceptible to nucleophilic attack and ring-opening/closing sequences that install the amine.

Figure 2: Mechanism of Pyridinium Salt mediated C-H amination.

Protocol: C-4 Selective C-H Amination via Hypervalent Iodine

Based on recent advances using [(Py)2IPh]OTf type reagents.

-

Activation: Treat the pyridine substrate with the hypervalent iodine reagent (1.1 equiv) in DCM at RT to form the N-heteroaryl pyridinium salt.

-

Precipitation: Add Et2O to precipitate the salt. Filter and dry.

-

Aminolysis: Dissolve the salt in Ethanol. Add the target amine (2.0 equiv) and heat to reflux.

-

Mechanism: The amine displaces the activating group via an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure), typically yielding the 4-aminopyridine with high regioselectivity.

Part 5: Comparative Data Analysis

| Feature | Buchwald-Hartwig | Direct C-H Amination | |

| Substrate Scope | Broad (Cl, Br, I, OTf) | Limited (EWG activated) | Pyridines (No halogen needed) |

| Regioselectivity | Dictated by Halogen position | Electronic/Steric dependent | C-2 or C-4 (Reagent dependent) |

| Cost | High (Pd, Ligands) | Low | Moderate (Specialty Reagents) |

| Scalability | Good (with Pd-PEPPSI) | Excellent | Developing |

| Key Limitation | Catalyst poisoning by N | Poor reactivity of unactivated rings | Stoichiometric waste |

References

-

Buchwald-Hartwig Amination of Chloropyridines: Vertex AI Search. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine." ResearchGate. Accessed 2024.[2][5][6][7] Link

-

Mechanistic Insight into C-H Amination: ChemRxiv. "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling." Accessed 2024.[2][5][8][6][7] Link

-

Electrochemical C-H Amination: Journal of the American Chemical Society. "Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines via N-Arylpyridinium Ions." ACS Publications, 2013. Link

-

General Review of Aminopyridines: RSC Advances. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)."[2] Royal Society of Chemistry, 2025. Link

-

Industrial Synthesis of 4-Aminopyridine: Quick Company. "Process For Producing 4 Aminopyridines." Link

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. echemi.com [echemi.com]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride

Abstract

This guide provides a comprehensive framework for the structural elucidation of 2-(Aminomethyl)pyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Aminopyridine scaffolds are prevalent in a variety of bioactive molecules, acting as crucial intermediates in the synthesis of novel therapeutic agents.[1][2][3] A thorough understanding of their precise three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for rational drug design and development. This document moves beyond a simple recitation of methods, offering a logically structured narrative that explains the causality behind experimental choices. We will explore a multi-technique approach, integrating spectroscopic, crystallographic, and computational methods to build a complete and validated structural profile of the target molecule.

Introduction to the Molecule: Significance and Structural Overview

2-(Aminomethyl)pyridin-3-amine dihydrochloride belongs to the aminopyridine class of compounds, which are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[4] The pyridine ring and its derivatives are key components in drugs targeting a range of conditions, including cancer and inflammatory diseases.[3][4][5] The title compound features a pyridine core substituted with a primary aromatic amine at the C3 position and a primary aliphatic aminomethyl group at the C2 position.

-

Molecular Formula: C₆H₁₁Cl₂N₃

-

IUPAC Name: 2-(aminomethyl)pyridin-3-amine;dihydrochloride

-

Key Features:

-

Pyridine Ring: A six-membered aromatic heterocycle that influences the basicity and electronic properties of the substituents.

-

Aromatic Amine (-NH₂ at C3): Its basicity is modulated by the electron-withdrawing nature of the pyridine ring.

-

Aliphatic Amine (-CH₂NH₂ at C2): Generally more basic than the aromatic amine.

-

Dihydrochloride Salt: The presence of two hydrochloride molecules indicates that at least two of the nitrogen atoms (the two exocyclic amines and/or the pyridine ring nitrogen) are protonated. This salt form typically enhances water solubility and crystalline stability, which are advantageous properties for pharmaceutical intermediates.[6]

-

The precise location of the protons in the solid state and in solution is a key structural question that the following analytical methods will address.

The Analytical Workflow: A Multi-pronged Approach

A single analytical technique is rarely sufficient to fully characterize a novel compound. A robust structural analysis relies on the convergence of data from multiple, complementary methods. This self-validating system ensures accuracy and provides a holistic understanding of the molecule's properties.

Caption: Workflow for comprehensive structural analysis.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopy provides foundational insights into the molecular connectivity and the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Aminomethyl)pyridin-3-amine dihydrochloride, both ¹H and ¹³C NMR are essential. The formation of the hydrochloride salt causes a downfield shift for protons on or near the protonated nitrogen atoms due to decreased electron density.[7]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |

| Pyridine H (C4-H) | ~7.5 - 8.0 | ~125 - 130 | Aromatic region, influenced by adjacent protonated groups. |

| Pyridine H (C5-H) | ~6.8 - 7.2 | ~115 - 120 | Aromatic region, likely shifted relative to C4-H. |

| Pyridine H (C6-H) | ~8.0 - 8.5 | ~145 - 150 | Adjacent to the ring nitrogen, expected to be the most downfield pyridine proton. |

| Methylene (-CH₂-) | ~4.0 - 4.5 | ~40 - 45 | Aliphatic proton adjacent to a protonated amine and the pyridine ring; will appear as a singlet. |

| Aromatic Amine (-NH₂) | Broad, ~5.0 - 7.0 | N/A | Protons are exchangeable; signal may be broad or not observed. |

| Aliphatic Amine (-NH₃⁺) | Broad, ~8.5 - 9.5 | N/A | Protonated amine protons, typically broad and downfield. |

| Pyridine C2 | N/A | ~155 - 160 | Quaternary carbon attached to the aminomethyl group. |

| Pyridine C3 | N/A | ~140 - 145 | Quaternary carbon attached to the amino group. |

Note: Predictions are based on general chemical shift theory and data for similar aminopyridine structures.[1][7][8] Actual values will depend on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2-(Aminomethyl)pyridin-3-amine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility, but labile protons (-NH, -OH) will exchange and become invisible. DMSO-d₆ will preserve these signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for the chosen solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). 2D experiments are crucial for unambiguously assigning proton and carbon signals.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method as it is well-suited for polar, pre-ionized molecules.

-

Expected Ion: The primary ion observed in positive-ion ESI-MS would be for the free base, [C₆H₉N₃ + H]⁺.

-

Monoisotopic Mass of Free Base: 123.080 g/mol .[9]

-

Expected m/z: 124.087.[9]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential to confirm the elemental composition from the exact mass.

-

Fragmentation (MS/MS): Select the parent ion (m/z 124.087) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can help confirm the structure.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amines (-NH₂, -NH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1650 - 1580 | N-H Bend | Primary Amines |

| ~1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |

| ~1330 - 1260 | C-N Stretch | Aromatic Amine |

Note: These ranges are based on typical values for aminopyridines.[10][11] The spectrum of the dihydrochloride salt will likely show broad absorptions in the 2500-3000 cm⁻¹ range, characteristic of amine salts.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods reveal connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of a molecule. It will definitively show which nitrogen atoms are protonated and reveal intermolecular interactions like hydrogen bonding that dictate the crystal packing.

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth (Critical Step): Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and thermal parameters.

Computational Chemistry: Bridging Theory and Experiment

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful means to corroborate and interpret experimental findings.[12][13] By modeling the molecule in silico, we can predict its properties and gain deeper insight into its electronic structure.

Applications of DFT:

-

Geometry Optimization: Calculating the lowest-energy 3D structure of the molecule. This can be compared with the X-ray crystal structure.

-

Spectra Prediction: Simulating the ¹H/¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical spectra with experimental data provides strong validation for the structural assignment.[14][15]

-

Electronic Property Analysis: Calculating the Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, which is crucial for understanding reactivity and intermolecular interactions.

General Workflow for DFT Calculations

-

Structure Input: Build the initial 3D structure of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.

-

Method Selection: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) appropriate for the system.[12][15]

-

Calculation: Perform a geometry optimization calculation, followed by frequency analysis to confirm a true energy minimum. Subsequently, NMR and other properties can be calculated on the optimized structure.

-

Analysis: Visualize the results (optimized geometry, MEP map) and compare calculated spectral data with experimental values.

Safety and Handling

Aminopyridine derivatives must be handled with care. Based on safety data for related compounds, 2-(Aminomethyl)pyridin-3-amine dihydrochloride should be treated as a hazardous substance.

-

Hazards: May be harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or burns.[16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep away from heat and ignition sources.[16][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[17]

Conclusion

The structural analysis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride is a process of methodical, evidence-based investigation. By strategically employing a combination of NMR, MS, and IR spectroscopy, we establish the fundamental connectivity and functional groups. This framework is then solidified by the definitive 3D structure from single-crystal X-ray diffraction, and the entire dataset is validated and further illuminated by computational DFT studies. This rigorous, multi-faceted approach ensures a high degree of confidence in the final structure, providing the solid foundation necessary for its application in advanced research and development.

References

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Available at: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals. Available at: [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

-

Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis. Available at: [Link]

-

SAFETY DATA SHEET. AFG Bioscience LLC. Available at: [Link]

-

Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. Available at: [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]

-

SAFETY DATA SHEET. (2021). Acros Organics. Available at: [Link]

- Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.

-

2-[(Methylamino)methyl]pyridine dihydrochloride. PubChem. Available at: [Link]

-

2-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Available at: [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Available at: [Link]

-

2-Amino-3-methylpyridine. PubChem. Available at: [Link]

- Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.

-

The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]

-

The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Semantic Scholar. Available at: [Link]

-

Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC. Available at: [Link]

-

2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

-

2-Pyridinamine, 3-methyl-. NIST WebBook. Available at: [Link]

-

Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Available at: [Link]

-

4-(aminomethyl)pyridin-3-amine Dihydrochloride. PubChem. Available at: [Link]

-

Crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride. ResearchGate. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

- Preparation method of 2-amino-3-hydroxymethylpyridine. Google Patents.

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][17]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - 2-(aminomethyl)pyridin-3-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 10. tsijournals.com [tsijournals.com]

- 11. chimia.ch [chimia.ch]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. afgsci.com [afgsci.com]

- 19. geneseo.edu [geneseo.edu]

solubility and stability of "2-(Aminomethyl)pyridin-3-amine dihydrochloride" in various solvents

An In-depth Technical Guide on the Solubility and Stability of 2-(Aminomethyl)pyridin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the anticipated solubility and stability characteristics of 2-(Aminomethyl)pyridin-3-amine dihydrochloride. In the absence of extensive published data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to build a predictive profile. The core of this guide is a series of detailed, field-proven experimental protocols for determining thermodynamic solubility and performing forced degradation studies to map stability. These methodologies are designed to be self-validating and align with industry standards for pharmaceutical development. The information herein serves as a foundational resource for researchers, enabling the design of robust formulation strategies, ensuring analytical method integrity, and guiding appropriate storage and handling conditions.

Introduction

2-(Aminomethyl)pyridin-3-amine dihydrochloride is a heterocyclic organic compound featuring a substituted pyridine core. As a diamine, its structure presents multiple sites for hydrogen bonding and protonation, making it a valuable and versatile building block in medicinal chemistry and materials science. The successful application of such intermediates in synthesis and their development into final products is critically dependent on a thorough understanding of their fundamental physicochemical properties.

Two of the most critical parameters in early-stage drug development are solubility and stability.[] Solubility directly influences the formulation options and potential bioavailability of a compound, while stability determines its shelf-life, dictates storage conditions, and informs the impurity profile that must be monitored for safety and efficacy. This guide provides both a theoretical framework for predicting the behavior of 2-(Aminomethyl)pyridin-3-amine dihydrochloride and the practical, step-by-step methodologies required to empirically validate these predictions.

Physicochemical Profile and Structural Analysis

A molecule's chemical behavior is dictated by its structure. A detailed analysis of the functional groups within 2-(Aminomethyl)pyridin-3-amine dihydrochloride allows for an expert prediction of its properties.

Molecular Structure:

The structure consists of a pyridine ring substituted with a primary aromatic amine at the 3-position and a primary aliphatic amine (via a methylene linker) at the 2-position. The dihydrochloride salt form is pivotal to its properties.

Functional Group Causality:

-

Pyridine Ring: The nitrogen atom in the aromatic pyridine ring is weakly basic. This ring system is the core scaffold and is generally stable but can be susceptible to oxidation under harsh conditions.

-

3-Amino Group: As a primary aromatic amine, this group is a significant contributor to the molecule's overall basicity. Its direct attachment to the electron-withdrawing pyridine ring makes it less basic than its aliphatic counterpart. This site is a potential hotspot for oxidative degradation.[2]

-

2-(Aminomethyl) Group: This primary aliphatic amine is the most basic site on the molecule. The methylene spacer isolates it from the ring's electron-withdrawing effects, resulting in a higher pKa.

-

Dihydrochloride Salt: The presence of two hydrochloride moieties is a deliberate chemical choice to dramatically improve aqueous solubility.[2] Both the aliphatic and aromatic amines, along with the pyridine nitrogen, will be protonated at low pH, forming a highly polar, water-soluble salt. This is a common and effective strategy for amine-containing active pharmaceutical ingredients (APIs).[3][4]

Predicted Physicochemical Properties:

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid. | The ionic nature of the dihydrochloride salt favors the formation of a stable crystal lattice. |

| pKa | Two primary pKa values expected: ~8-9 (aliphatic amine) and ~3-4 (aromatic amine). | Aliphatic amines are significantly more basic than aromatic amines. The pyridine nitrogen will also have a characteristic pKa. |

| Aqueous Solubility | High in acidic to neutral pH; decreases significantly in basic pH. | The protonated dihydrochloride salt is highly polar. As pH increases, deprotonation leads to the less soluble free base.[][5] |

| Organic Solubility | High in polar protic solvents (e.g., methanol, ethanol); low in non-polar solvents (e.g., hexane, toluene). | The ability to hydrogen bond and the overall polarity favor dissolution in polar solvents.[6][7] |

Comprehensive Solubility Profile

Solubility is not a single value but a profile dependent on the solvent system, pH, and temperature. For ionizable compounds like this one, pH is the dominant factor in aqueous media.

Theoretical Framework: The "Why" of pH-Dependent Solubility

The solubility of a weak base is governed by the Henderson-Hasselbalch equation. As a dibasic compound, 2-(Aminomethyl)pyridin-3-amine dihydrochloride exists as a fully protonated, highly soluble species (BH₂²⁺) in acidic conditions. As the pH rises above the first pKa, the first deprotonation occurs, reducing the net charge and solubility. As the pH continues to rise past the second pKa, the molecule becomes the neutral, far less soluble free base (B). Therefore, a full pH-solubility profile is essential for predicting its behavior in different biological environments and for developing parenteral or oral liquid formulations.[]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility, ensuring the solution is truly saturated.[5]

Objective: To determine the equilibrium solubility of 2-(Aminomethyl)pyridin-3-amine dihydrochloride across a range of physiologically and pharmaceutically relevant pH values and in various organic solvents.

Materials:

-

2-(Aminomethyl)pyridin-3-amine dihydrochloride

-

HPLC-grade water, methanol, ethanol, acetonitrile, DMSO

-

Standard pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated HPLC-UV system

Step-by-Step Methodology:

-

Preparation: Prepare a series of vials for each solvent and pH buffer to be tested.

-

Addition of Compound: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Equilibrate for a minimum of 48 hours. Expert Insight: 24 hours may be insufficient for some crystalline compounds to reach true equilibrium. A 48-72 hour period is more robust.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Check: Filtration is critical to remove fine particulates that would otherwise artificially inflate the measured concentration.

-

Dilution and Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.

Data Presentation: Solubility Data Summary

| Solvent / Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M HCl | ~1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Water | ~5-6 | 25 | ||

| Methanol | N/A | 25 | ||

| Ethanol | N/A | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is crucial for defining its shelf life and identifying potential degradation products that could pose a safety risk. Forced degradation, or stress testing, is an essential tool used to accelerate this process.[8]

Predicted Stability Profile

-

Solid-State Stability: As a crystalline dihydrochloride salt, the compound is expected to be stable under standard storage conditions (room temperature, protected from light and humidity). Similar aminopyridine compounds have demonstrated excellent chemical stability in solid form.[9][10]

-

Solution-State Stability: The stability in solution will be highly dependent on the conditions.

-

Hydrolysis: The C-N bonds in the amines and the pyridine ring are generally resistant to hydrolysis. Significant degradation under acidic or basic hydrolytic stress is not anticipated.

-

Oxidation: This is the most probable degradation pathway. The electron-rich aromatic amine at the 3-position is susceptible to oxidation, which could lead to the formation of N-oxides or colored polymeric impurities.[2] This is a known liability for many amine-containing compounds.

-

Photostability: The aromatic pyridine ring can absorb UV light, making the molecule potentially susceptible to photodegradation.

-

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and degradation pathways, and to generate samples for the development and validation of a stability-indicating analytical method.[11]

Methodology: A stock solution (e.g., 1 mg/mL in water or acetonitrile) is subjected to the following conditions. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the conditions (time, temperature, reagent concentration) should be adjusted.[11]

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Heat at 80°C for 12-24 hours.[11][12] | Simulates exposure to acidic environments. |

| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Heat at 80°C for 12-24 hours.[11] | Simulates exposure to alkaline environments. |

| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[11] | Tests susceptibility to oxidative stress, a common degradation pathway. |

| Thermal (Solid) | Store solid compound in an oven at 80°C for 7 days.[12] | Assesses intrinsic thermal stability of the solid form. |

| Thermal (Solution) | Heat stock solution at 80°C for 7 days. | Assesses thermal stability in solution. |

| Photostability | Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). | Assesses degradation upon exposure to light. |

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., color change) |

| 0.1 M HCl, 80°C | 24 h | ||||

| 0.1 M NaOH, 80°C | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Thermal (Solid), 80°C | 7 d | ||||

| Photostability (ICH) | 7 d |

Visualization: Forced Degradation Experimental Workflow

Caption: Logical Flow for Stability-Indicating Method Development.

Conclusion

2-(Aminomethyl)pyridin-3-amine dihydrochloride is predicted to be a crystalline solid with high aqueous solubility, particularly in acidic and neutral conditions, a property conferred by its dihydrochloride salt form. While expected to exhibit good solid-state stability under controlled conditions, its primary liability in solution is likely oxidative degradation at the 3-amino position. Hydrolytic degradation is not anticipated to be a significant pathway.

This guide has provided a robust framework of detailed, actionable protocols for the empirical determination of this compound's solubility and stability profiles. By following these methodologies, researchers and drug development professionals can generate the critical data needed to support formulation design, establish appropriate storage conditions, and ensure the development of safe and effective final products.

References

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. (Source: PubMed, URL not directly available but can be found via a search on the title)

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 26(6), 400-403. [Link]

- Lurie, I. S., & Allen, A. C. (1998). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Capillary Electrophoresis, 5(3-4), 101-106. (Source: PubMed, URL not directly available but can be found via a search on the title)

-

Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst, 107(1270), 61-66. [Link]

-

University Course Material. (n.d.). Amine Unknowns. (Source: Academic course material, specific university not cited in search result). [Link]

-

Li, S., Zhang, Y., Chen, K., & Liang, S. H. (2019). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Molecular Pharmaceutics, 16(11), 4581-4592. [Link]

-

Sheilan, M. (2017). Chemical analysis in amine system operations. EPTQ, Q2 2017, 1-4. [Link]

-

Rao, K. S., & Reddy, P. G. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 13(4), 438-444. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

-

Chen, C. M., Wu, C. H., & Huang, H. J. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Chemosphere, 36(11), 2417-2429. [Link]

- Gupta, N., O'Loughlin, E., & Sims, G. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Microorganisms for Sustainability, 11, 237-266. (Source: Semantic Scholar, URL to specific chapter not available).

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE For Synthesis MSDS. (Source: Safety Data Sheet). [Link]

-

Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Source: Lund University Publications). [Link]

-

Request PDF. (2011). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (Source: ResearchGate). [Link]

Sources

- 2. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. eptq.com [eptq.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sefh.es [sefh.es]

- 11. asianjpr.com [asianjpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Aminomethyl)pyridin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and GHS Classification

Based on the toxicological profiles of related aminopyridine compounds, 2-(Aminomethyl)pyridin-3-amine dihydrochloride should be presumed to be a hazardous substance. The following Globally Harmonized System (GHS) classifications are likely applicable:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][5][6][7]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[4][5][6][7]

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[6][7]

-

Skin Corrosion/Irritation (Category 1B or 2): May cause severe skin burns or irritation.[4][5][8][9][10]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): May cause serious eye damage or irritation.[4][5][8][9][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][7]

Hazard Statements (Presumed):

-

H314/H315: Causes severe skin burns and eye damage/Causes skin irritation.[4][5][8][9][10]

-

H318/H319: Causes serious eye damage/Causes serious eye irritation.[4][5][8][9][10]

Toxicological Data Summary for Structurally Related Compounds

The following table summarizes key toxicological and physical data for compounds structurally related to 2-(Aminomethyl)pyridin-3-amine dihydrochloride. This data should be used as a conservative estimate of the potential hazards.

| Property | 2-Aminopyridine | 3-Amino Pyridine | 2-(Aminomethyl)pyridine |

| CAS Number | 504-29-0[2] | 462-08-8[11] | 3731-51-9[8] |

| Molecular Formula | C5H6N2[12] | C5H6N2[11] | C6H8N2[6] |

| Molecular Weight | 94.12 g/mol [12] | 94.12 g/mol | 108.14 g/mol [6] |

| Appearance | White or clear colored crystalline solid[2] | Yellowish crystalline mass | Light yellow liquid[13] |

| Melting Point | 59 - 60°C[12] | 60 - 63°C[11] | Not Available |

| Boiling Point | 204 - 210°C[12] | 248°C[11] | 180 - 185°C @ 16 hPa[8] |

| LD50 Oral (Rat) | 200 mg/kg[12] | Not Available | Not Available |

| Primary Hazards | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[5] | Toxic if swallowed or in contact with skin.[11] | Causes severe skin burns and eye damage.[8] |

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with 2-(Aminomethyl)pyridin-3-amine dihydrochloride.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[14] The fume hood should have a continuous and monitored airflow.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of the work area.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent any direct contact with the compound.[1]

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[1]

-

Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][14] Latex gloves are not suitable.[1] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[16]

-

Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is required.[1] For procedures with a higher risk of splashing, additional protective clothing, such as a chemical-resistant apron, should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9][17][18]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][14][18] The storage area should be clearly labeled with the appropriate hazard warnings.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[17][18]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][16] Seek immediate medical attention.[5] If breathing has stopped, provide artificial respiration.[15]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[15][16] Seek immediate medical attention.[5]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4][16] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[15] Seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse the mouth with water.[4][16] Do NOT induce vomiting.[5] Seek immediate medical attention.[5]

Spill Response

-

Small Spills: For small spills, carefully wipe up the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16]

-

Large Spills: For large spills, evacuate the area immediately and contact the appropriate emergency response team. Prevent the spill from entering drains or waterways.[5]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing and preparing a solution of 2-(Aminomethyl)pyridin-3-amine dihydrochloride.

-

Preparation:

-

Don all required PPE as outlined above.

-

Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

-

Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.

-

-

Weighing:

-

Place a piece of weigh paper or a weigh boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of 2-(Aminomethyl)pyridin-3-amine dihydrochloride from its storage container to the weigh paper using a clean spatula.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place the beaker with the stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed compound to the beaker.

-

Slowly add the desired solvent to the beaker, ensuring to rinse the weigh paper to transfer any residual compound.

-

Begin stirring until the compound is fully dissolved.

-

-

Cleanup:

-

Properly dispose of the weigh paper and any other disposable materials in a labeled hazardous waste container.

-

Clean the spatula and any other reusable equipment thoroughly.

-

Wipe down the work surface inside the fume hood.

-

Remove PPE in the correct order to avoid self-contamination and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.[16]

-

Workflow for Safe Handling of 2-(Aminomethyl)pyridin-3-amine Dihydrochloride

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. alkalimetals.com [alkalimetals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. thermofishersci.in [thermofishersci.in]

- 18. fishersci.ca [fishersci.ca]

A Technical Guide to Elucidating the Mechanism of Action for 2-(Aminomethyl)pyridin-3-amine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1] The novel "2-(Aminomethyl)pyridin-3-amine" core, however, represents a largely unexplored chemical space. This guide provides a comprehensive, hypothesis-driven framework for systematically elucidating the potential mechanism of action (MOA) of its derivatives. We move beyond a simple listing of techniques to offer a logical, multi-phase experimental workflow, grounded in the established pharmacology of related heterocyclic compounds. This document serves as a strategic roadmap for research teams, from initial target hypothesis generation and high-throughput screening to definitive cellular target engagement and phenotypic validation.

Introduction: The Scientific Imperative

The pyridine ring and its substituted analogues are foundational components in numerous FDA-approved therapeutics, acting on a wide range of biological targets including enzymes, receptors, and ion channels.[2] Aminopyridine derivatives, in particular, have been studied for decades, with certain isomers known to function as potent blockers of voltage-gated potassium channels.[1][3]

The 2-(Aminomethyl)pyridin-3-amine scaffold presents a unique structural motif. The vicinal arrangement of the amino and aminomethyl groups on the pyridine ring offers distinct possibilities for molecular interactions, such as bidentate chelation or specific hydrogen bonding patterns within a protein's active site.[4][5] Despite this potential, the specific molecular targets and mechanisms of action for this class of compounds remain uncharacterized in public literature.

This guide outlines a robust, systematic approach to de-orphanize this compound class. Our strategy is built on forming plausible hypotheses based on structure-activity relationships of similar molecules and then employing a cascade of validated experimental systems to test these hypotheses, progressively building a high-confidence model of the molecular mechanism.[6][7]

Hypothesis Generation: From Chemical Structure to Biological Function

Based on the extensive literature on pyridinamine and related heterocyclic scaffolds, we can formulate several primary hypotheses for the potential biological targets of 2-(Aminomethyl)pyridin-3-amine derivatives.

Hypothesis 1: Modulation of Ion Channels The most established pharmacology for simple aminopyridines (e.g., 4-aminopyridine) is the blockade of voltage-gated potassium (K+) channels.[3][8] This activity restores action potential propagation in demyelinated axons, forming the basis of its therapeutic effect in multiple sclerosis. It is plausible that the 2-(aminomethyl)pyridin-3-amine core retains an affinity for the pore-forming domains of K+ channels or other ion channels.

Hypothesis 2: Inhibition of Protein Kinases The pyridine scaffold is a cornerstone of modern kinase inhibitor design. Fused pyridopyrimidine derivatives are known to inhibit a multitude of kinases, including receptor tyrosine kinases (EGFR, FGFR, VEGFR) and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[9][10][11][12] The dual amine functionalities of our core structure could serve as a potent "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket of various kinases.

Hypothesis 3: Inhibition of Metabolic Enzymes Heterocyclic compounds frequently interact with metabolic enzymes. For instance, pyridopyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[9] The structural features of our scaffold could allow for potent interactions with the active sites of various metabolic enzymes.

A Phased Experimental Workflow for MOA Elucidation

We propose a three-phase workflow designed to efficiently identify the primary molecular target(s) and validate the mechanism of action in a cellular context.

Caption: Hypothesized inhibition of the EGFR pathway.

Featured Protocol: Western Blot for Phospho-AKT

This protocol assesses the ability of a test compound (our hypothetical EGFR inhibitor "Derivative 1") to block EGF-stimulated phosphorylation of AKT at Ser473 in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutation).

-

Cell Culture and Treatment:

-

Plate NCI-H1975 cells in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 16-24 hours in serum-free medium.

-

Pre-treat cells with various concentrations of Derivative 1 (or DMSO vehicle) for 2 hours.

-

Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20 µ g/lane ) and resolve by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against Phospho-AKT (Ser473) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection and Re-probing:

-

Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for Total AKT and a loading control (e.g., β-Actin) to ensure equal protein loading.

-

Phase III: Direct Target Engagement and Phenotypic Correlation

The final phase provides definitive evidence of the MOA by demonstrating direct physical binding of the compound to its target in live cells and correlating this with a relevant cellular outcome.

-

Causality: While a western blot shows modulation of a pathway, it doesn't definitively prove the compound is binding directly to the upstream target (e.g., EGFR) versus an intermediate protein. The Cellular Thermal Shift Assay (CETSA) provides this crucial evidence of direct target engagement. [7]Linking this molecular event to a cellular phenotype (like cell death) completes the mechanistic story.

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Cell Treatment:

-

Culture NCI-H1975 cells to high density.

-

Harvest cells and resuspend in PBS. Treat one aliquot with a high concentration of Derivative 1 (e.g., 10 µM) and another with DMSO vehicle for 1 hour at 37°C.

-

-

Heating Gradient:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by three freeze-thaw cycles.

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes.

-

-

Analysis:

-

Analyze the soluble fractions by Western Blot, probing for the target protein (EGFR).

-

-

Interpretation:

-

In the DMSO-treated samples, the EGFR band intensity will decrease as the temperature increases, indicating denaturation.

-

In the Derivative 1-treated samples, the EGFR protein will remain soluble at higher temperatures, demonstrating ligand-induced thermal stabilization and thus, direct binding.

-

Hypothetical Data Summary: Phenotypic Assay (Cell Proliferation)

| Cell Line | Treatment | IC50 (nM) |

| NCI-H1975 (EGFR T790M) | Derivative 1 | 35.5 |

| A549 (EGFR Wild-Type) | Derivative 1 | 4,820 |

| Ba/F3 (No EGFR) | Derivative 1 | >20,000 |

This table shows hypothetical data indicating that Derivative 1 selectively inhibits the proliferation of cells whose survival is dependent on the target kinase (EGFR-T790M), providing a strong link between the molecular mechanism and the cellular phenotype.

Conclusion and Future Directions

This guide presents a logical, evidence-based strategy for elucidating the mechanism of action for novel 2-(aminomethyl)pyridin-3-amine derivatives. By progressing from broad, unbiased screening to highly specific cellular assays, this workflow is designed to build a robust and defensible MOA model. The hypothetical case study of an EGFR inhibitor illustrates how this process can efficiently identify a primary target, confirm its modulation in cells, prove direct engagement, and link this molecular activity to a relevant anti-proliferative effect. This systematic approach is essential for advancing novel chemical matter through the drug discovery pipeline, providing the critical mechanistic understanding required for further optimization and preclinical development.

References

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Available at: [Link] (Note: A representative URL is used as the original may be less stable).

-